N-(2-oxoindolin-5-yl)-2-naphthamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-oxoindolin-5-yl)-2-naphthamide” is a compound that contains an indolin-2-one and a naphthamide group. Indolin-2-one, also known as 2-oxoindoline, is a type of isatin, which is a heterocyclic compound. These types of compounds are often found in various pharmaceuticals and exhibit a wide range of biological activities .

Synthesis Analysis

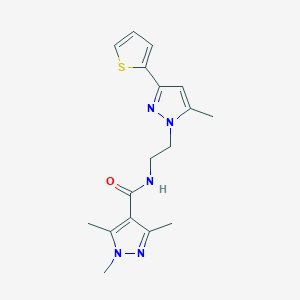

The synthesis of such a compound would likely involve the reaction of the appropriate 2-oxoindoline with 2-naphthoyl chloride in the presence of a base. This is a type of amide coupling reaction, which is commonly used in the synthesis of peptides and other amide-containing compounds .Molecular Structure Analysis

The molecular structure of “N-(2-oxoindolin-5-yl)-2-naphthamide” would consist of a 2-oxoindoline moiety attached to a 2-naphthamide group via a nitrogen atom. The 2-oxoindoline group is a five-membered ring with a ketone and an amine, while the 2-naphthamide group is a polycyclic aromatic hydrocarbon with an amide functional group .Chemical Reactions Analysis

As an amide, “N-(2-oxoindolin-5-yl)-2-naphthamide” could undergo various chemical reactions. For example, it could be hydrolyzed to produce 2-oxoindoline and 2-naphthoic acid under acidic or basic conditions. Additionally, the compound could participate in various organic reactions typical of amides, such as the formation of imines .Aplicaciones Científicas De Investigación

- Specifically, compound 4o demonstrated remarkable cytotoxicity, surpassing the positive control PAC-1, which is the first procaspase-3 activating compound .

- Investigating the inhibitory potential of these derivatives may contribute to the development of targeted therapies .

Antitumor Activity

Src Kinase Inhibition

Apoptosis Modulation

Mecanismo De Acción

Target of Action

The primary target of N-(2-oxoindolin-5-yl)-2-naphthamide is procaspase-3 , a key enzyme regulating apoptosis responses . This compound is part of a series of novel molecules designed to activate procaspase-3 .

Mode of Action

N-(2-oxoindolin-5-yl)-2-naphthamide interacts with its target, procaspase-3, to induce apoptosis . The compound’s interaction with procaspase-3 leads to the activation of this enzyme, which in turn triggers the process of programmed cell death or apoptosis .

Biochemical Pathways

The compound affects the apoptotic pathways regulated by caspases . Caspases are a large group of cysteine proteases enzymes involved in both extrinsic and intrinsic pathways of the apoptotic machine . The activation of procaspase-3 by N-(2-oxoindolin-5-yl)-2-naphthamide leads to changes in these pathways, resulting in the induction of apoptosis .

Result of Action

The activation of procaspase-3 by N-(2-oxoindolin-5-yl)-2-naphthamide results in the induction of apoptosis . This leads to the death of cancer cells, making the compound a potential anticancer agent . In fact, some compounds in the same series have shown notable cytotoxicity toward human cancer cell lines .

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2-oxo-1,3-dihydroindol-5-yl)naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O2/c22-18-11-15-10-16(7-8-17(15)21-18)20-19(23)14-6-5-12-3-1-2-4-13(12)9-14/h1-10H,11H2,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDBBMPZSRIVEAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-oxoindolin-5-yl)-2-naphthamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Tert-butoxy)carbonyl]-2,5-dihydropyrrole-3-carboxylic acid](/img/structure/B2830260.png)

![2-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole](/img/structure/B2830261.png)

![Ethyl 6-methyl-2-(3-methylbenzofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2830262.png)

![6-(4-methoxyphenethyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2830265.png)

![3-[(2-Fluorophenyl)methyl]piperidin-2-one](/img/structure/B2830280.png)

![8-(4-ethoxyphenyl)-N-(2-morpholinoethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2830283.png)